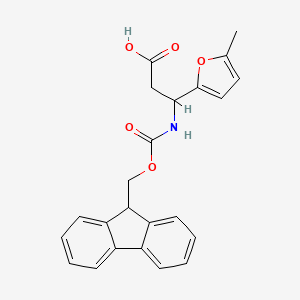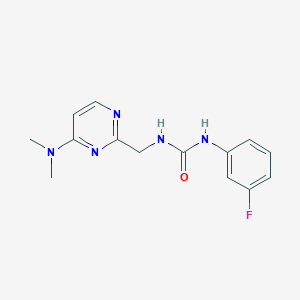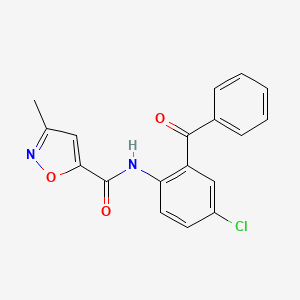
N-(2-benzoyl-4-chlorophényl)-3-méthyl-1,2-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with arylamine compounds . For example, a series of dichlorobenzamide derivatives were synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of a similar compound, “N-(2-Benzoyl-4-chlorophenyl)formamide”, has a molecular formula of C14H10ClNO2 and an average mass of 259.688 Da .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve hexamethylenetetramine as a reagent . In the Duff and Sommelet reactions, hexamethylenetetramine acts as the formyl carbon source .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “N-(2-Benzoyl-4-chlorophenyl)-2-nitrobenzamide”, include a linear formula of C20H13ClN2O4 .Applications De Recherche Scientifique
Activité antimicrobienne
N-(2-benzoyl-4-chlorophényl)-3-méthyl-1,2-oxazole-5-carboxamide: a été étudié pour son potentiel antimicrobien. Des chercheurs ont testé son efficacité contre des souches bactériennes et fongiques. Des résultats préliminaires suggèrent une activité prometteuse contre les agents pathogènes Gram-positifs, en particulier les infections associées au biofilm d'Enterococcus faecium .
Effet antioxydant
Le composé a été évalué pour ses propriétés antioxydantes en utilisant plusieurs essais:
Ces études ont révélé que This compound présente des effets antioxydants, ce qui pourrait être précieux dans divers contextes .
Évaluation de la toxicité
Des études de toxicité ont été menées en utilisant la cladocère d'eau douce Daphnia magna Straus. L'impact du composé sur les organismes aquatiques est crucial pour la sécurité environnementale. Les résultats préliminaires indiquent un profil de toxicité favorable .
Analyse in silico
Des études de calcul ont exploré l'effet antimicrobien potentiel du composé et sa toxicité. Ces simulations fournissent des informations sur son mode d'action et son profil de sécurité .
En résumé, This compound est prometteur comme candidat pour de nouveaux agents antimicrobiens et antioxydants. Ses propriétés multiformes en font un sujet passionnant pour de futures recherches et développements . Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à demander !
Mécanisme D'action
Target of Action
The primary targets of N-(2-benzoyl-4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide are yet to be identified. The compound is relatively new and research is ongoing to determine its specific targets and their roles in biological systems .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(2-benzoyl-4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide are currently under investigation . These properties will determine the compound’s bioavailability and its overall effectiveness as a therapeutic agent.
Result of Action
The molecular and cellular effects of the compound’s action are still being studied . Preliminary research suggests that the compound may have potential therapeutic effects, but further studies are needed to confirm these findings and to understand the underlying mechanisms.
Action Environment
The action, efficacy, and stability of N-(2-benzoyl-4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, and the specific conditions within the cell or tissue where the compound is active.
Propriétés
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c1-11-9-16(24-21-11)18(23)20-15-8-7-13(19)10-14(15)17(22)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPSRJRMRKWFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Fluorobenzyl)oxy]benzenecarbonitrile](/img/structure/B2470441.png)
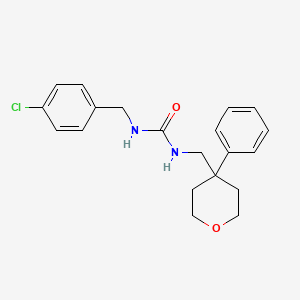
![7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2470443.png)
![4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2470447.png)
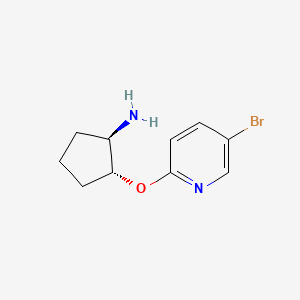
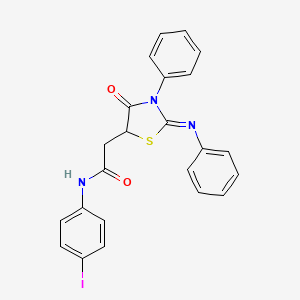
![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B2470451.png)
![N-butyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2470452.png)
![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2470454.png)
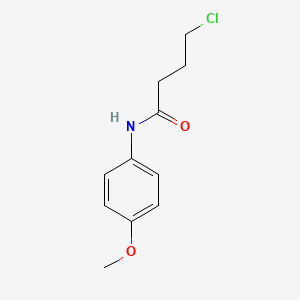
![3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride](/img/structure/B2470456.png)
